molecular formula C19H17Br2N3O B3871670 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

Cat. No. B3871670
M. Wt: 463.2 g/mol
InChI Key: OOIBKBZFKWZNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol is not fully understood. However, studies have suggested that the compound interacts with metal ions and forms a complex that emits fluorescence. In addition, the compound has been shown to have antioxidant properties and may protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to cells or tissues. The compound has been shown to have antioxidant properties and may protect cells from oxidative stress. Additionally, the compound has been shown to have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol in lab experiments is its high sensitivity and selectivity for metal ions. The compound is also relatively easy to synthesize and purify. However, some limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of the compound in various fields of scientific research. Finally, there is a need for more studies to evaluate the toxicity and safety of the compound in different experimental models.

Scientific Research Applications

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its potential use in organic light-emitting diodes (OLEDs) and as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIBKBZFKWZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
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1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
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1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
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1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
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1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
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1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol

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